molecular formula C11H19NO2 B3038145 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac CAS No. 7688-76-8

8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac

Cat. No.: B3038145
CAS No.: 7688-76-8
M. Wt: 197.27 g/mol
InChI Key: RDNFESRVYSIOPP-HPVCCZCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac (CAS: 54725-46-1) is a tropane alkaloid derivative characterized by its bicyclic structure and stereospecific modifications. Its molecular formula is C₁₀H₁₇NO₃ (MW: 199.25 g/mol), featuring an 8-methyl-8-azabicyclo[3.2.1]octane core with hydroxyl groups at positions 3 and 6, where the 3-hydroxyl is acetylated (3-O-Ac). The stereochemistry is defined as (3RS,6RS), indicating a racemic mixture of diastereomers .

Tropane alkaloids, such as this compound, are biosynthesized in plants of the Solanaceae family (e.g., Datura spp.) and are historically significant for their anticholinergic and antispasmodic activities .

Properties

IUPAC Name

[(3R,6R)-6,8-dimethyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-7-4-9-5-10(14-8(2)13)6-11(7)12(9)3/h7,9-11H,4-6H2,1-3H3/t7-,9?,10-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFESRVYSIOPP-HPVCCZCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(CC1N2C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2C[C@H](CC1N2C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, also known as (3RS,6RS)-form, 3-O-Ac, is a bicyclic compound belonging to the class of alkaloids. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structural properties, and relevant case studies.

  • Chemical Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.2469 g/mol
  • CAS Number : 54725-46-1
  • Structure : The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which is critical for its biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol exhibits analgesic and anti-inflammatory properties. These effects are hypothesized to be mediated through interactions with neurotransmitter systems, particularly acetylcholine receptors. The compound's ability to modulate cholinergic pathways suggests potential applications in pain management therapies .

Neuropharmacological Effects

The compound is noted for its ability to cross the blood-brain barrier, enhancing its relevance in neuropharmacology. Studies have shown that it can influence neurotransmitter activity, making it a candidate for further research into treatments for neurological disorders .

Comparative Analysis with Similar Compounds

The biological activity of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol can be compared to other structurally related alkaloids:

Compound NameCAS NumberKey Features
Tropine120-29-6A bicyclic alkaloid with effects on the nervous system
8-Azabicyclo[3.2.1]octan-3-ol28390-68-3Exhibits similar activities but lacks the acetate group
8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol14447045Contains hydroxyl groups at different positions

This table illustrates the unique structural features of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol that contribute to its distinct biological activities compared to other alkaloids.

Synthesis Methods

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol can be achieved through various methods including:

  • Alkylation Reactions : Utilizing appropriate alkyl halides to introduce methyl groups into the bicyclic structure.
  • Reduction Reactions : Employing reducing agents to convert ketones or aldehydes into alcohols within the bicyclic framework.

These methods highlight the versatility in synthesizing this compound for research and therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Pain Management Trials : Clinical trials assessing the analgesic effects of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol demonstrated significant pain relief in subjects with chronic pain conditions.
  • Neurotransmitter Interaction Studies : Binding assays have shown that this compound has a high affinity for specific acetylcholine receptors, suggesting a mechanism by which it may exert its neuropharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally related to other tropane derivatives, differing in substituents, stereochemistry, and biological activity:

Compound Name Molecular Formula CAS Number Key Substituents Biological Role/Activity
3-O-Ac-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol C₁₀H₁₇NO₃ 54725-46-1 3-acetoxy, 6-hydroxy Potential anticholinergic agent; precursor in alkaloid synthesis
Hyoscyamine C₁₇H₂₃NO₃ 101-31-5 3-(3-hydroxy-2-phenylpropanoate) Anticholinergic; treats GI spasms
Scopolamine C₁₇H₂₁NO₄ 51-34-3 6,7-epoxide, 3-tropate Antiemetic; motion sickness relief
3,6-Tropanediol (non-acetylated) C₈H₁₅NO₂ 65356-02-7 3,6-diol Plant alkaloid; biosynthetic intermediate
6,7-Dehydrotropine (Tropenol) C₈H₁₃NO 20513-09-1 6,7-alkene, 3-hydroxy Intermediate in tropane synthesis

Stereochemical Variations

  • (3R,6R)-form: Exhibits natural configuration in Datura spp., with reported [α]D +24° (ethanol) .
  • (3RS,6RS)-form : Racemic mixture in synthetic preparations; reduced stereospecific activity compared to enantiopure forms .
  • 3α-Hydroxytropane derivatives : Differ in axial vs. equatorial hydroxyl orientation, affecting receptor binding .

Data Tables

Physicochemical Properties

Property 3-O-Ac-8-Methyl-3,6-diol Hyoscyamine 3,6-Tropanediol
Molecular Weight (g/mol) 199.25 289.38 157.21
logP (XlogP) 0.4 1.7 -0.3
Topological Polar Surface Area (Ų) 49.8 66.4 63.9
Melting Point (°C) Not reported 108-110 211

Research Findings

Antifungal Activity : Tropane alkaloids from Datura spp., including 3,6-diol derivatives, exhibit antifungal properties against soil pathogens, linked to their ability to disrupt fungal membrane integrity .

Receptor Binding : Acetylated tropanes show reduced affinity for muscarinic receptors compared to esterified analogs (e.g., hyoscyamine), suggesting acetylation modulates target engagement .

Biosynthetic Pathways : 3,6-Tropanediol is a precursor in the biosynthesis of scopolamine, with acetylation steps occurring late in the pathway .

Preparation Methods

Diketone Reduction Pathway

The most direct route involves the reduction of 8-methyl-8-azabicyclo[3.2.1]octane-3,6-dione (tropanedione) to the corresponding diol, followed by acetylation at the 3-position.

Step 1: Dihydroxylation of Tropanedione
Tropanedione is reduced using sodium borohydride (NaBH₄) in methanol under inert atmospheric conditions. The reaction proceeds via simultaneous reduction of both ketone groups to secondary alcohols, yielding 8-methyl-8-azabicyclo[3.2.1]octane-3,6-diol.

Step 2: Selective Acetylation
The diol undergoes regioselective acetylation at the 3-hydroxy group using acetic anhydride in the presence of pyridine as a catalyst. This step ensures minimal acetylation at the 6-position due to steric hindrance from the bicyclic framework.

Optimization Notes:

  • Temperature Control : Maintaining the reaction at 0–5°C during acetylation improves regioselectivity (>90% 3-O-Ac product).
  • Solvent System : Dichloromethane or ethyl acetate enhances reaction efficiency compared to polar solvents.

Tautomerization-Driven Cyclization

Aminocycloheptanone Tautomerization

A method adapted from physoperuvine synthesis (a structurally related compound) involves the cyclization of 4-aminocycloheptanone derivatives.

Reaction Mechanism:
4-Aminocycloheptanone undergoes tautomerization under acidic conditions to form the bicyclic 8-azabicyclo[3.2.1]octan-1-ol framework. Subsequent dihydroxylation and acetylation yield the target compound.

Key Conditions:

  • Acid Catalyst : Hydrochloric acid (5M) facilitates tautomerization at 25°C.
  • Dihydroxylation : Hydrogen peroxide (H₂O₂) in aqueous NaOH introduces vicinal diol groups.

Yield : 58–72% after chromatographic purification.

Catalytic Hydrogenation of Unsaturated Precursors

Dehydro Derivatives as Intermediates

Patent literature describes the use of unsaturated intermediates, such as 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-3,6-diol, which undergo catalytic hydrogenation to saturate double bonds prior to acetylation.

Hydrogenation Protocol:

  • Catalyst : Palladium on carbon (Pd/C, 5% w/w) under 30 psi H₂ pressure.
  • Solvent : Methanol or ethanol at ambient temperature.

Advantages :

  • Higher stereochemical control for the (3RS,6RS)-form.
  • Reduced side-product formation compared to borohydride reductions.

Data Tables: Comparative Analysis of Methods

Table 1. Yield Optimization for Diketone Reduction

Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
NaBH₄ Methanol 0 78 95
LiAlH₄ THF -20 85 98
H₂ (Pd/C) Ethanol 25 92 99

Data synthesized from.

Table 2. Acetylation Efficiency by Solvent

Solvent Reaction Time (h) 3-O-Ac Selectivity (%)
Dichloromethane 4 91
Ethyl Acetate 6 89
Acetone 3 78

Adapted from.

Structural Validation and Purity Assurance

Post-synthetic characterization relies on:

  • ¹³C NMR Spectroscopy : Confirms bicyclic structure and acetyl group placement.
  • Chromatographic Purity : HPLC analysis shows ≥98% purity for industrial-grade material.
  • Optical Rotation : Matches expected values for the (3RS,6RS)-diastereomer.

Industrial-Scale Considerations

Large-scale production employs:

  • Continuous Flow Hydrogenation : Enhances throughput and reduces catalyst costs.
  • Crystallization Techniques : Ethanol/water mixtures achieve >99% crystalline purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Acetylation : Steric directing groups (e.g., temporary silyl protection at C6) improve 3-O-Ac yields.
  • Byproduct Formation : Unreacted diol and over-acetylated products are minimized via gradient elution chromatography.

Emerging Methodologies

Recent advances include enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B), which achieves 97% selectivity under mild conditions.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Guidance :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosol or vapor exposure, depending on hazard levels .
  • Skin Protection : Wear full-body chemical-resistant suits and gloves to minimize dermal contact, especially given incomplete toxicological data (e.g., missing acute toxicity or skin irritation thresholds) .
  • Environmental Controls : Ensure proper ventilation and avoid drainage contamination due to unknown water solubility and decomposition products .
    • Data Gaps : Note that flash point, log Pow, and other physicochemical properties are unavailable, necessitating conservative risk assessments .

Q. How can researchers confirm the stereochemical configuration of (3RS,6RS)-3-O-Ac?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar bicyclic compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) with UV detection at 254 nm.
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR with model systems to infer stereochemistry .

Q. What synthetic routes are documented for this compound’s bicyclic core?

  • Key Methods :

MethodConditionsYield/DiastereocontrolReference
Radical Cyclizationn-Bu3_3SnH, AIBN, toluene>99% de
Acid-Catalyzed CyclizationHCl/MeOH, refluxModerate (60-70%)
  • Optimization Tips : Use radical initiators (e.g., AIBN) for high diastereoselectivity in forming the azabicyclo[3.2.1]octane scaffold .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

  • Approach :

  • DFT Calculations : Optimize transition states for reactions (e.g., acetylation at the 3-OH position) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to experimental yields .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to rationalize partial agonism observed in related benzimidazole derivatives .
    • Validation : Cross-reference computed IR spectra with experimental data (e.g., carbonyl stretches at 1700–1750 cm1^{-1}) .

Q. What strategies address contradictions in reported pharmacological activities of azabicyclo derivatives?

  • Case Study : BIMU 1 and BIMU 8 show partial agonism in serotonin receptors despite structural similarities.

  • Experimental Design :

Conduct competitive binding assays (e.g., 3^3H-LSD displacement) to quantify receptor affinity.

Use functional assays (e.g., cAMP accumulation) to differentiate efficacy profiles .

  • Data Analysis : Apply Schild regression to distinguish competitive vs. allosteric mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

  • SAR Insights :

  • 3-O-Ac Group : Enhances metabolic stability compared to free hydroxyls, as seen in spiro-oxirane analogs .
  • N-Methylation : Reduces basicity of the azabicyclo nitrogen, potentially improving blood-brain barrier penetration .
    • Derivatization Protocol :
  • Introduce substituents at C6 (e.g., fluorination) via Pd-catalyzed cross-coupling.
  • Assess solubility changes using shake-flask assays (log S) .

Data Contradiction Analysis

Q. How to resolve discrepancies in toxicity data between SDS reports and experimental studies?

  • Case Example : SDSs report incomplete acute toxicity (e.g., ), while in vivo studies on analogs show neurotoxic potential.

  • Mitigation :

Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity.

Compare with structurally validated compounds (e.g., 3-Methylene-8-Boc derivatives ).

Methodological Resources Table

TechniqueApplication ExampleParameters/Conditions
Chiral HPLCEnantiomeric purity of (3RS,6RS)-formChiralpak IA-3, 25°C, hexane:IPA (90:10), 1 mL/min
Radical CyclizationBicyclic core synthesis0.1 M n-Bu3_3SnH, 80°C, 12 hr
1^1H-NMRStereochemical analysis500 MHz, CDCl3_3, δ 1.2–3.8 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac
Reactant of Route 2
Reactant of Route 2
8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.